Benzylhexyldimethylammonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Antimicrobial Properties: Due to its cationic nature, BDHAC exhibits some antimicrobial activity. Research suggests it might be effective against certain bacteria and fungi []. However, more studies are needed to determine its efficacy and potential applications in disinfection or preservation.

Important to Note:

- The available scientific literature regarding BDHAC in research is limited compared to its industrial uses.

- Further research is necessary to explore its potential applications and optimize its effectiveness for specific scientific purposes.

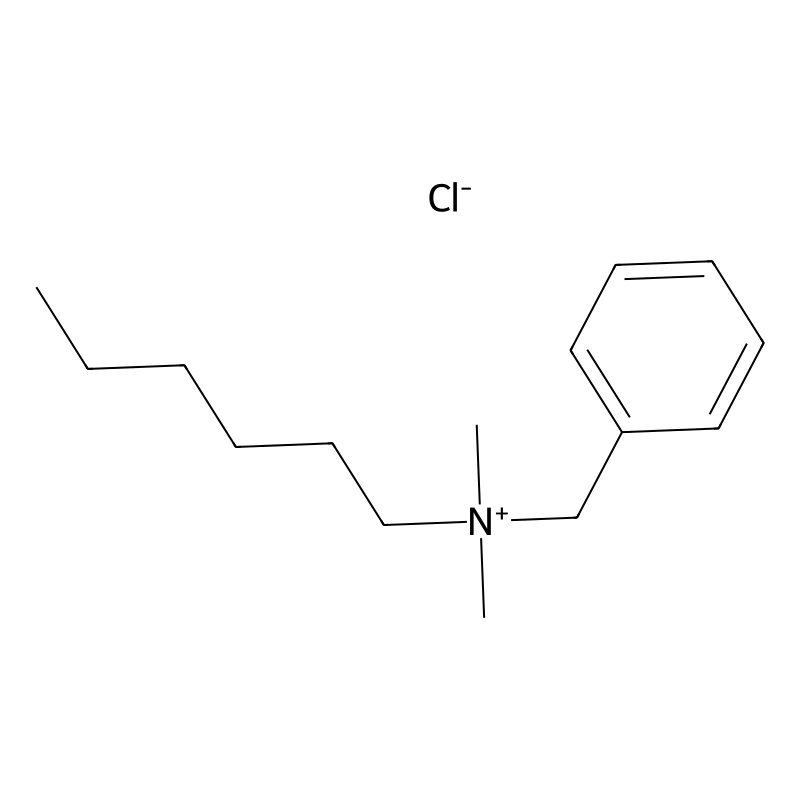

Benzylhexyldimethylammonium chloride has the chemical formula C₁₅H₂₆ClN and a molecular weight of 255.83 g/mol. It is classified as a quaternary ammonium salt, characterized by a benzyl group attached to a hexyl chain and two dimethyl groups on the nitrogen atom. This structure imparts surfactant properties to the compound, making it useful in various applications including as a disinfectant and antimicrobial agent .

- Hydrolysis: In aqueous solutions, it can undergo hydrolysis, leading to the formation of hydroxide ions and other products.

- Reactions with Anions: It can react with different anions to form salts, which may exhibit varying solubility and stability characteristics.

- Displacement Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary nitrogen atom .

Benzylhexyldimethylammonium chloride exhibits significant biological activity:

- Antimicrobial Properties: It is known for its effectiveness against a broad spectrum of microorganisms, including bacteria and fungi. This makes it a valuable compound in disinfectants and antiseptics.

- Cytotoxicity: Studies have shown that it can exhibit cytotoxic effects on certain cell lines, which is relevant for evaluating its safety in pharmaceutical applications .

- Toxicity: The compound is classified as harmful if swallowed or if it comes into contact with skin, necessitating careful handling .

The synthesis of benzylhexyldimethylammonium chloride typically involves the following methods:

- Quaternization Reaction: This is the primary method where dimethylhexylamine reacts with benzyl chloride in the presence of a suitable solvent. The reaction results in the formation of benzylhexyldimethylammonium chloride along with the release of hydrogen chloride.A simplified reaction can be represented as:

- Purification: Post-synthesis, the product may be purified through recrystallization or extraction techniques to remove unreacted starting materials and by-products .

Research on interaction studies involving benzylhexyldimethylammonium chloride has focused on its effects on cell membranes and microbial cells. Key findings include:

- Membrane Disruption: The compound can disrupt microbial cell membranes, leading to cell lysis. This property underpins its effectiveness as an antimicrobial agent.

- Synergistic Effects: Studies have indicated that when used in combination with other antimicrobial agents, benzylhexyldimethylammonium chloride may enhance their efficacy through synergistic interactions .

Several compounds share structural similarities with benzylhexyldimethylammonium chloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Benzalkonium Chloride | Quaternary Ammonium | Commonly used disinfectant; less hydrophobic |

| Cetyltrimethylammonium Bromide | Quaternary Ammonium | Strong surfactant; primarily used in hair care |

| Benzyldimethylhexylammonium Chloride | Quaternary Ammonium | Similar structure; used as an antiseptic |

| Dodecyltrimethylammonium Chloride | Quaternary Ammonium | Effective against gram-positive bacteria |

Benzylhexyldimethylammonium chloride stands out due to its unique balance of hydrophobicity from the hexyl chain and hydrophilicity from the quaternary ammonium group, making it versatile for both antimicrobial applications and surfactant use .

Benzylhexyldimethylammonium chloride is formally designated as benzyl-hexyl-dimethylazanium chloride under IUPAC nomenclature. This name reflects the quaternary ammonium cation structure, where a benzyl group (C₆H₅CH₂–) and a hexyl chain (CH₃(CH₂)₅–) are covalently bonded to the nitrogen atom, with two methyl groups completing the tetrahedral coordination. The chloride ion (Cl⁻) acts as the counterion.

Alternative designations include:

Molecular Formula and Structural Isomerism

The compound’s molecular formula is C₁₅H₂₆ClN, corresponding to a molecular weight of 255.83 g/mol. The structure comprises:

- Quaternary ammonium cation: A central nitrogen atom bonded to a benzyl group, a hexyl chain, and two methyl groups.

- Chloride anion: A monovalent counterion balancing the cation’s charge.

No structural isomers exist due to the fixed bonding arrangement of the quaternary ammonium salt. The hexyl chain and benzyl group are distinct substituents, eliminating possibilities for positional or stereoisomerism.

Crystallographic Data and Conformational Analysis

Experimental crystallographic data for benzylhexyldimethylammonium chloride remain unpublished. However, computational tools like PubChem3D provide 3D conformers to model potential molecular geometries. These conformers illustrate:

- Conformational flexibility: Rotations around the C–N bond between the hexyl and benzyl groups.

- Spatial arrangements: The hexyl chain adopts extended or folded configurations, while the benzyl group maintains a planar aromatic structure.

For example, the SMILES notation [Cl-].CCCCCC[N+](C)(C)Cc1ccccc1 captures the connectivity and charge distribution. No experimental X-ray diffraction patterns or lattice parameters are available, unlike related compounds such as benzyltrimethylammonium chloride, which has been studied in crystal complexes.

The synthesis of benzylhexyldimethylammonium chloride follows the classical Menshutkin reaction mechanism, which converts tertiary amines into quaternary ammonium salts through reaction with alkyl halides [4] [5]. This mechanism, first described by Nikolai Menshutkin in 1890, remains the fundamental approach for quaternary ammonium compound formation [6].

Fundamental Reaction Pathway

The formation of benzylhexyldimethylammonium chloride proceeds through a bimolecular nucleophilic substitution (SN2) mechanism where hexyldimethylamine acts as the nucleophile and benzyl chloride serves as the electrophilic alkylating agent [7] [4]. The reaction occurs via simultaneous bond breaking and formation during the transition state, where the carbon-chloride bond lengthens while the nitrogen-carbon bond forms [7].

The reaction exhibits characteristic SN2 behavior, with benzylic halides proving to be excellent reactants due to their enhanced electrophilic character [4] [5]. The electron-rich nitrogen center of the tertiary amine attacks the electron-deficient benzylic carbon, resulting in the displacement of the chloride ion and formation of the quaternary ammonium salt [8].

Thermodynamic and Kinetic Considerations

The quaternization reaction is thermodynamically favorable due to the formation of stable ionic products. The process involves the conversion of neutral reactants into charged species, which provides significant driving force for the reaction [8]. The rate-determining step involves the formation of the transition state where both bond breaking and bond formation occur simultaneously [7].

Polar solvents enhance reaction rates by stabilizing the transition state through solvation effects [7]. Density functional theory calculations demonstrate progressive lengthening of carbon-halide bonds and shortening of carbon-nitrogen bonds in the transition state as solvent polarity increases [7]. This mechanistic understanding guides the selection of appropriate reaction media for optimal conversion rates.

Selectivity and Side Reactions

The quaternization of tertiary amines proceeds with high selectivity when appropriate reaction conditions are maintained [9]. Unlike primary and secondary amines, which often yield complex mixtures due to overalkylation, tertiary amines provide clean conversion to quaternary ammonium salts without competing reactions [9]. The permanently charged nature of the quaternary product prevents further alkylation, ensuring reaction selectivity [8].

Large-Scale Industrial Synthesis Protocols

Industrial production of benzylhexyldimethylammonium chloride employs continuous processes designed for high throughput and consistent product quality. Large-scale synthesis protocols incorporate advanced reactor design, process control systems, and integrated purification sequences [10] [11].

Reactor Configuration and Design

Industrial quaternary ammonium synthesis utilizes stirred tank reactors with capacity ranging from 500 to 5000 liters for commercial operations [10]. These reactors feature temperature control systems maintaining operating temperatures between 40-90°C with pressure ratings up to 3 atmospheres [12] [10]. Advanced agitation systems ensure uniform mixing and heat transfer throughout the reaction volume.

A typical large-scale process involves charging hexyldimethylamine (6.00 kg, 22.3 mol) and benzyl chloride (2.82 kg, 22.3 mol) into a 50-liter reactor with ethanol (18.00 kg) as solvent [10]. The mixture undergoes controlled heating to 40°C with continuous stirring for 6 hours, followed by cooling to -5°C to precipitate the product [10]. This protocol achieves yields of 92.1% with product purity exceeding 99.4% [10].

Process Optimization Parameters

Industrial synthesis protocols optimize multiple parameters simultaneously to maximize yield and minimize production costs. Temperature control proves critical, with optimal ranges of 40-90°C balancing reaction rate and product stability [13] [14]. Higher temperatures accelerate the quaternization reaction but may promote decomposition or side reactions [15].

Solvent selection significantly influences both reaction kinetics and product isolation. Ethanol serves as the preferred solvent for large-scale operations due to its ability to dissolve reactants while facilitating product crystallization upon cooling [10]. Alternative solvents including dimethyl sulfoxide and acetonitrile may be employed for specific applications requiring enhanced solubility or reaction rates [16] [7].

Continuous Manufacturing Approaches

Advanced industrial facilities implement continuous manufacturing processes that offer superior control over reaction parameters and product quality [17] [18]. Continuous reactors provide steady-state operation with consistent residence times, temperature profiles, and mixing conditions [17]. These systems enable real-time monitoring and adjustment of process variables to maintain optimal performance.

Continuous processes typically achieve higher space-time yields compared to batch operations while reducing energy consumption and waste generation [18]. The integration of continuous reactors with downstream separation and purification units creates streamlined production sequences that minimize handling and storage requirements [11].

Scale-Up Considerations

Scaling from laboratory to industrial production requires careful consideration of heat and mass transfer phenomena, mixing efficiency, and equipment limitations [15]. Heat generation from the exothermic quaternization reaction necessitates adequate cooling capacity to maintain temperature control [13]. Mass transfer limitations may become significant at larger scales, requiring optimization of agitation and reactor geometry.

The transition from batch to continuous processing often reveals previously unobserved phenomena that can impact product quality or yield [17]. Systematic scale-up approaches involving pilot-scale studies help identify and address these challenges before full commercial implementation [15].

Laboratory-Scale Preparation Techniques

Laboratory synthesis of benzylhexyldimethylammonium chloride employs standardized procedures that prioritize safety, reproducibility, and ease of purification. Small-scale preparations typically utilize simple equipment and readily available reagents while maintaining high product quality [16] [7].

Standard Laboratory Procedures

A representative laboratory synthesis involves dissolving hexyldimethylamine (10 mmol) in tetrahydrofuran (20 mL) followed by addition of benzyl chloride (10 mmol) with stirring [16]. The reaction mixture is maintained at room temperature for 24 hours, after which the solvent is removed under reduced pressure [16]. Addition of diethyl ether (40 mL) precipitates the product, which is collected by filtration and washed with additional ether [16].

Alternative procedures employ acetonitrile as the reaction medium, with reactants maintained at room temperature overnight [19]. The quaternary ammonium salt precipitates directly from solution and can be isolated by filtration and washing with diethyl ether [19]. These mild conditions are particularly suitable for laboratory-scale preparations where reaction time is less critical than product purity.

Solvent System Selection

Laboratory-scale syntheses benefit from careful solvent selection to optimize both reaction efficiency and product isolation. Polar aprotic solvents including acetonitrile, tetrahydrofuran, and dimethylformamide provide excellent solvation for both reactants and products [7]. These solvents also facilitate the SN2 mechanism by stabilizing the transition state [7].

Alcohol solvents, particularly ethanol and methanol, offer advantages for reactions requiring moderate polarity while enabling straightforward product isolation through cooling crystallization [20] [10]. The choice between different alcohol solvents depends on the specific requirements for reaction rate, product solubility, and purification methodology.

Reaction Monitoring and Analysis

Laboratory preparations employ various analytical techniques to monitor reaction progress and confirm product identity. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic signals for the quaternary ammonium center and associated alkyl groups [7]. High-performance liquid chromatography enables quantitative analysis of conversion and purity [17].

Real-time monitoring techniques including pH measurement and conductivity analysis can provide indirect assessment of reaction progress. The formation of ionic products typically results in increased solution conductivity, while the consumption of basic starting materials may cause pH changes [14].

Purification and Recrystallization Processes

The purification of benzylhexyldimethylammonium chloride requires specialized techniques adapted to the ionic nature and solubility characteristics of quaternary ammonium compounds. Effective purification protocols remove unreacted starting materials, byproducts, and solvent residues while maintaining product integrity [21] [22].

Primary Purification Methods

Initial purification typically involves precipitation from the reaction mixture followed by filtration and washing sequences. The ionic nature of quaternary ammonium salts enables selective precipitation through solvent manipulation or temperature control [10]. Cooling crystallization represents the most common approach, where the reaction mixture is cooled to induce product precipitation while maintaining impurities in solution [10].

Alternatively, anti-solvent precipitation employs the addition of a non-polar solvent such as diethyl ether or hexane to precipitate the ionic product from polar reaction media [16] [19]. This technique proves particularly effective for laboratory-scale purifications where the product can be isolated by simple filtration and washing procedures [19].

Advanced Purification Techniques

Industrial-scale purification may require more sophisticated approaches to achieve the purity levels demanded by specific applications. Ion exchange chromatography provides excellent separation of quaternary ammonium compounds from neutral impurities and other ionic species [11]. However, the high cost of ion exchange resins limits this approach to high-value applications or small-scale operations [15].

Salting-out liquid-liquid extraction represents an innovative purification technique particularly suited to quaternary ammonium compounds [22]. This method exploits the differential partitioning behavior of ionic products and neutral impurities between aqueous and organic phases under high salt conditions [22]. The technique achieves effective purification while processing small volumes of highly concentrated reaction mixtures [22].

Recrystallization Optimization

Recrystallization provides the final purification step to achieve high-purity benzylhexyldimethylammonium chloride suitable for demanding applications. Solvent selection proves critical for effective recrystallization, with binary solvent systems often providing superior results compared to single solvents [19]. Water-isopropanol mixtures have demonstrated effectiveness for quaternary ammonium salt recrystallization [19].

Temperature control during recrystallization influences both product yield and purity. Controlled cooling rates enable the formation of well-defined crystals with reduced impurity incorporation [23]. Rapid cooling may result in amorphous precipitates or poorly formed crystals that retain solvent or impurities [23].

Quality Control and Characterization

Purified benzylhexyldimethylammonium chloride requires comprehensive characterization to verify identity, purity, and conformance to specifications [21]. Analytical techniques including elemental analysis, spectroscopic methods, and chromatographic analysis provide quantitative assessment of product quality [17].

Water content determination proves particularly important for quaternary ammonium compounds due to their hygroscopic nature [14]. Karl Fischer titration or thermogravimetric analysis can provide accurate water content measurements essential for product specification compliance [21]. Chloride content analysis through potentiometric titration confirms the stoichiometric composition and absence of alternative counterions [21].

Benzylhexyldimethylammonium chloride exhibits thermal decomposition properties characteristic of quaternary ammonium compounds, though specific decomposition temperatures for this exact compound are not extensively documented in current literature. Based on comparative analysis with structurally similar compounds, the thermal behavior can be inferred from related benzyldimethylalkylammonium chlorides.

General Thermal Decomposition Patterns

Quaternary ammonium salts typically begin thermal decomposition at temperatures between 150-200°C, with the exact temperature dependent on chain length and counterion type [1]. For alkyldimethylbenzylammonium chlorides with carbon chains of C12-C16, decomposition commences at approximately 150°C without a clear melting point, as the compounds undergo thermal degradation before reaching their theoretical melting point [1].

Decomposition Mechanisms

The thermal degradation of benzylhexyldimethylammonium chloride follows established pathways for quaternary ammonium compounds. The degradation process involves consecutive debenzylation, dealkylation, and demethylation steps, producing benzyl chloride, alkyl dimethyl amine, dimethylamine, long-chain alkanes, and ammonia [2]. The initial step involves the fission of the alkyl chain from the quaternary nitrogen through hydrogen abstraction by hydroxyl radicals, leading to carbon-centered radicals [2].

Studies of aromatic quaternary ammonium bromides demonstrate that decomposition typically begins at 170-190°C without identifiable cleavages, with liquid ranges of 30-70°C observed for some compounds [3]. Enhanced thermal stability has been observed in sulfur-containing quaternary ammonium compounds due to strong ion pairing between the quaternary cation and anion, which inhibits decomposition mechanisms [4].

Stability Considerations

The thermal properties of quaternary ammonium compounds are significantly influenced by their chemical structure. Chain length, branching, and the nature of the counterion all affect thermal stability limits [5]. For benzylhexyldimethylammonium chloride, the moderate alkyl chain length (C6) suggests intermediate thermal stability compared to longer-chain homologs.

Solubility Behavior in Polar and Nonpolar Solvents

Benzylhexyldimethylammonium chloride demonstrates the characteristic amphiphilic solubility behavior of quaternary ammonium surfactants, with distinct patterns in polar and nonpolar solvents.

Polar Solvent Solubility

The compound exhibits good solubility in polar solvents due to its ionic nature. Related benzyltrimethylammonium chloride shows high water solubility (800 g/L) and solubility in ethanol and butanol [6]. The presence of the benzyl group and quaternary nitrogen provides hydrophilic character, facilitating dissolution in polar media.

For structurally similar compounds, water solubility varies significantly with chain length. Alkyldimethylbenzylammonium chlorides (C12-16) show slow but substantial water solubility (>350 g/L), while longer-chain analogs like benzyldimethylstearylammonium chloride exhibit much lower solubility (less than 1 mg/mL at 70°F) [7] [8].

Nonpolar Solvent Solubility

In nonpolar solvents, benzylhexyldimethylammonium chloride demonstrates limited solubility. Related compounds show slight solubility in benzene but are almost insoluble in ether [9]. The ionic nature of the quaternary ammonium head group creates unfavorable interactions with nonpolar media, despite the presence of hydrophobic alkyl chains.

Studies of similar compounds reveal that solubility in chlorinated solvents like chloroform is extremely low for short-chain quaternary ammonium salts [10]. The solubility typically increases with longer alkyl chains due to enhanced hydrophobic interactions, but benzylhexyldimethylammonium chloride, with its moderate chain length, would be expected to show intermediate behavior.

Solvent-Specific Behavior

The compound likely exhibits solubility in mixed aqueous-organic systems and specific industrial solvents. Related alkyldimethylbenzylammonium chlorides dissolve readily in ethanol and acetone [8], suggesting that benzylhexyldimethylammonium chloride would show similar behavior in these moderately polar solvents.

Surface Activity and Critical Micelle Concentration

Benzylhexyldimethylammonium chloride functions as a cationic surfactant with distinct surface-active properties characterized by its ability to form micelles at specific concentrations.

Critical Micelle Concentration Behavior

The critical micelle concentration (CMC) of benzylhexyldimethylammonium chloride is influenced by its molecular structure, particularly the alkyl chain length and the presence of the benzyl group. For benzalkonium chloride homologs, CMC values decrease with increasing alkyl chain length, ranging from 188 mM for C8 to 0.1 mM for C18 [11].

Based on structural similarities, benzylhexyldimethylammonium chloride would be expected to have a CMC in the range of 50-100 mM, intermediate between shorter and longer chain analogs. The temperature dependence of CMC for alkyldimethylbenzylammonium chlorides follows a U-shaped pattern, with minimum values typically observed at 30°C [12].

Surface Tension Properties

The surface activity of benzylhexyldimethylammonium chloride manifests through its ability to reduce surface tension at the air-water interface. Related compounds in the benzalkonium chloride family demonstrate significant surface tension reduction, with some formulations achieving surface tensions below 36 dynes/cm [13].

The presence of the benzyl group enhances surface activity compared to simple alkyltrimethylammonium compounds due to the additional hydrophobic character of the aromatic ring [14]. This structural feature contributes to more efficient packing at interfaces and lower CMC values.

Micellization Thermodynamics

The micellization process for benzylhexyldimethylammonium chloride involves thermodynamic parameters that are dependent on temperature and ionic strength. Studies of related compounds show that micellization is typically entropy-driven, with the process being thermodynamically favorable due to the release of structured water molecules around the hydrophobic chains [12].

The degree of counterion binding affects micellization behavior, with chloride ions showing specific interactions with the quaternary ammonium head groups. This binding reduces the effective charge on the micelle surface and influences the CMC and aggregation number [15].

Hydrolytic Stability Under Variable pH Conditions

Benzylhexyldimethylammonium chloride demonstrates characteristic hydrolytic stability patterns of quaternary ammonium compounds across different pH ranges.

pH Stability Range

Quaternary ammonium compounds, including benzylhexyldimethylammonium chloride, are generally hydrolytically stable under buffered conditions within the pH range of 5-9 [16] [17]. This stability is attributed to the quaternary nitrogen center, which is not readily susceptible to hydrolysis under these conditions.

The compound maintains its structural integrity in neutral aqueous solutions, with benzalkonium chloride compounds showing stability in the pH range of 4-9 [18]. This broad stability range makes the compound suitable for various applications where pH fluctuations might occur.

Hydrolytic Degradation Pathways

Under extreme pH conditions, benzylhexyldimethylammonium chloride may undergo hydrolytic degradation through specific pathways. In strongly acidic or basic conditions, the compound can degrade to form neutral alcohols and benzyl-choline derivatives [19].

The biodegradation pathway involves initial cleavage of the C-alkyl-N bond, followed by formation of benzyldimethylamine, benzylmethylamine, benzylamine, benzaldehyde, and ultimately benzoic acid [20]. This degradation sequence suggests that while the compound is chemically stable, it can be biotransformed under appropriate conditions.

Environmental Stability

In environmental conditions, benzylhexyldimethylammonium chloride shows variable stability depending on the presence of microorganisms and environmental factors. The compound is biodegradable via enzymatic pathways, with specific bacteria capable of utilizing it as a carbon and energy source [20].

Studies indicate that the compound is photostable in pH 7 buffered aqueous solutions, though photodegradation may occur in the presence of photosensitizers [17]. This photostability contributes to the compound's persistence in certain environmental conditions.

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard